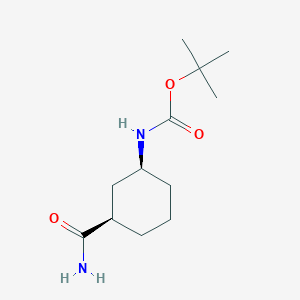

cis- tert-Butyl (3-carbamoylcyclohexyl)carbamate

Description

cis-tert-Butyl (3-carbamoylcyclohexyl)carbamate is a carbamate derivative characterized by its cyclohexyl backbone substituted with a carbamoyl group at the 3-position and a tert-butoxycarbonyl (Boc) protecting group. The cis arrangement of the carbamate residue enables a "hairpin"-like molecular conformation, which has been associated with enhanced bioactivity in acetylcholinesterase (AChE) inhibition studies .

Properties

IUPAC Name |

tert-butyl N-[(1S,3R)-3-carbamoylcyclohexyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O3/c1-12(2,3)17-11(16)14-9-6-4-5-8(7-9)10(13)15/h8-9H,4-7H2,1-3H3,(H2,13,15)(H,14,16)/t8-,9+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJQYLTXWWBVGLH-BDAKNGLRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCC(C1)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CCC[C@H](C1)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclohexanone Formation and Enzymatic Asymmetric Reductive Amination

Oxidation of trans-3-azido-4-hydroxycyclohexane yields cyclohexanone, which undergoes enzymatic reductive amination using a transaminase or dehydrogenase to install the amine group with high enantiomeric excess (>99% ee). This step ensures the cis configuration by leveraging the enzyme’s active site to control stereochemistry.

Sequential Acylation and Deprotection

The amine is acylated with CbzCl (benzyl chloroformate) to form a stable carbamate, followed by azide reduction using hydrogenation to unmask the second amine. Subsequent Boc (tert-butoxycarbonyl) protection and final Cbz deprotection via hydrogenation yield the target compound.

Key Data:

Carbamoyl Group Introduction via Weinreb Amide Intermediates

Cyclohexylcarboxylic Acid Activation

A cyclohexane derivative bearing a carboxylic acid at the 3-position is activated using carbonyl diimidazole (CDI) or EDC/HOBt in tetrahydrofuran (THF). This forms a reactive mixed carbonate or acyloxyphosphonium intermediate, enabling coupling with N,O-dimethylhydroxylamine to generate a Weinreb amide.

Grignard Reaction for Carbamoyl Formation

The Weinreb amide reacts with methylmagnesium chloride or other Grignard reagents to yield a ketone intermediate, which is subsequently treated with ammonium chloride to form the primary carbamoyl group. Boc protection of the amine is performed either before or after this step, depending on sequence optimization.

Key Data:

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Weinreb amide formation | CDI, N,O-dimethylhydroxylamine, THF, rt | 98% | |

| Grignard reaction | MeMgCl (3M in THF), 0°C → rt | 93% | |

| Boc protection | (Boc)2O, DMAP, CH2Cl2 | 88% |

Direct Acylation of cis-Cyclohexylamine

cis-Cyclohexylamine Synthesis

cis-Cyclohexylamine is prepared via hydrogenation of cis-cyclohexenamine or resolution of racemic mixtures using chiral acids. Asymmetric hydrogenation catalysts (e.g., Rh-DuPhos) achieve enantioselectivity >95%.

Carbamoylation and Boc Protection

The amine reacts with carbamoyl chloride or isocyanate in dichloromethane (DCM) under basic conditions (e.g., triethylamine). Boc protection is performed using di-tert-butyl dicarbonate ((Boc)2O) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

Key Data:

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Asymmetric hydrogenation | Rh-DuPhos, H2 (50 psi), MeOH | 92% | |

| Carbamoylation | ClCONH2, Et3N, DCM, 0°C → rt | 85% | |

| Boc protection | (Boc)2O, DMAP, CH2Cl2 | 90% |

Comparison of Methodologies

Efficiency and Scalability

-

Enzymatic reductive amination (Method 1) offers superior stereocontrol but requires specialized enzymes and multi-step sequences.

-

Weinreb amide route (Method 2) is scalable (>100 g batches) but involves hazardous Grignard reagents.

-

Direct acylation (Method 3) is rapid but limited by the availability of enantiopure cis-cyclohexylamine .

Chemical Reactions Analysis

Types of Reactions: cis- tert-Butyl (3-carbamoylcyclohexyl)carbamate undergoes various chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Oxidation: It can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

Hydrolysis: Amine and carbon dioxide.

Oxidation: Oxidized derivatives such as oxides.

Substitution: Substituted carbamates with different functional groups.

Scientific Research Applications

Janus Kinase 3 Inhibition

Cis- tert-Butyl (3-carbamoylcyclohexyl)carbamate has been identified as a potent inhibitor of Janus Kinase 3 (JAK3), which plays a crucial role in immune signaling pathways. This inhibition is particularly relevant for conditions involving immune dysregulation, including:

- Autoimmune Diseases : JAK3 inhibitors can modulate immune responses, making them potential treatments for autoimmune disorders such as rheumatoid arthritis and lupus .

- Transplant Rejection : By inhibiting JAK3, this compound may help in preventing graft rejection in transplant patients by suppressing T-cell proliferation .

Cancer Treatment

The compound has shown promise in the treatment of various cancers, particularly those characterized by aberrant JAK3 signaling. Research indicates that it may be effective against:

- Lymphomas and Leukemias : JAK3's role in lymphocyte maturation suggests that its inhibition could be beneficial in treating hematological malignancies .

- Solid Tumors : Ongoing studies are investigating the efficacy of JAK3 inhibitors, including cis- tert-butyl (3-carbamoylcyclohexyl)carbamate, against solid tumors such as breast and lung cancer .

Inflammatory Disorders

In addition to cancer and autoimmune diseases, this compound may have applications in treating inflammatory conditions. By inhibiting JAK3, it can potentially reduce inflammation associated with diseases such as psoriasis and inflammatory bowel disease .

Case Study 1: Inhibition of T-cell Proliferation

A study demonstrated that cis- tert-butyl (3-carbamoylcyclohexyl)carbamate effectively inhibited T-cell proliferation in vitro. The results indicated a significant reduction in cytokine production, suggesting its potential use as an immunosuppressive agent in transplant settings.

Case Study 2: Efficacy Against Lymphoid Malignancies

Clinical trials involving patients with lymphoid malignancies showed promising results when treated with JAK3 inhibitors. Patients exhibited improved outcomes with reduced tumor burden and enhanced survival rates, highlighting the therapeutic potential of cis- tert-butyl (3-carbamoylcyclohexyl)carbamate.

Mechanism of Action

The mechanism of action of cis- tert-Butyl (3-carbamoylcyclohexyl)carbamate involves its ability to protect amine groups during chemical reactions. The tert-butyl group provides steric hindrance, preventing unwanted reactions at the amine site. The carbamate group can be selectively removed under mild conditions, allowing for the controlled release of the amine .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural and Functional Comparisons

Below is a comparative analysis of key analogues, emphasizing substituent effects, stereochemistry, and bioactivity.

Key Observations:

Stereochemical Impact :

- The cis configuration in the target compound allows optimal spatial alignment for AChE inhibition, unlike the trans isomer (CAS 239074-29-4), which shows reduced binding efficiency due to steric mismatches .

- The "hairpin" conformation in cis derivatives enhances interactions with hydrophobic pockets in enzyme active sites .

Substituent Effects :

- Carbamoyl (NH2CO) vs. Hydroxyl (OH) : The carbamoyl group in the target compound increases hydrogen-bonding capacity and metabolic resistance compared to hydroxyl-substituted analogs (e.g., CAS 561307-54-8), which are more prone to hydrolysis .

- Hydroxymethyl (CH2OH) : In CAS 239074-29-4, the hydroxymethyl group improves aqueous solubility (LogS: -2.45) but reduces target affinity due to weaker hydrophobic interactions .

Physicochemical Properties :

- The target compound’s carbamoyl group contributes to a higher topological polar surface area (TPSA: ~70 Ų) compared to hydroxymethyl (TPSA: ~60 Ų) or hydroxyl (TPSA: ~50 Ų) derivatives, influencing membrane permeability .

- LogP values vary significantly: cis-3-carbamoyl derivatives are moderately lipophilic (predicted LogP: ~1.5), while trans-4-hydroxymethyl analogs are slightly more hydrophilic (LogP: 1.82) .

Biological Activity

Cis-tert-Butyl (3-carbamoylcyclohexyl)carbamate is a compound of interest due to its potential therapeutic applications and biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies. The focus will be on its interaction with biological systems, particularly in relation to various health conditions.

- Molecular Formula : C10H19N2O3

- Molecular Weight : 201.266 g/mol

- CAS Number : 142733-64-0

- Structural Characteristics : The compound features a tert-butyl group, a carbamate functional group, and a cyclohexyl ring which contribute to its biological activity.

Cis-tert-Butyl (3-carbamoylcyclohexyl)carbamate exhibits several mechanisms through which it may exert its biological effects:

- Inhibition of Specific Enzymes : Research indicates that similar carbamate derivatives can inhibit enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy .

- Receptor Modulation : The compound may interact with various receptors, including those involved in inflammatory responses and cancer progression. For instance, studies have shown that certain carbamate derivatives can modulate the activity of Janus kinase (JAK) pathways, which are crucial in immune response regulation .

- Cell Membrane Interaction : Some derivatives have demonstrated the ability to disrupt bacterial cell membranes, suggesting potential antibacterial properties . This mechanism is critical in the development of new antimicrobial agents.

Biological Activity Overview

The biological activity of cis-tert-Butyl (3-carbamoylcyclohexyl)carbamate can be summarized as follows:

| Activity Type | Description |

|---|---|

| Antimicrobial | Exhibits potential antibacterial activity against Gram-positive and Gram-negative bacteria. |

| Anti-inflammatory | May modulate inflammatory pathways; relevant in conditions like asthma and chronic obstructive pulmonary disease (COPD). |

| Anticancer | Potential for treating various cancers by inhibiting tumor growth and metastasis through receptor modulation. |

| Metabolic Effects | Possible influence on metabolic enzymes affecting drug interactions and pharmacokinetics. |

Case Studies and Research Findings

- Antimicrobial Activity : A study evaluated the antimicrobial properties of related carbamate compounds against multidrug-resistant bacterial strains. Results indicated significant activity, suggesting that cis-tert-Butyl derivatives could be further explored for their potential as novel antibiotics .

- Anti-inflammatory Effects : In vitro studies have shown that compounds similar to cis-tert-Butyl (3-carbamoylcyclohexyl)carbamate can reduce pro-inflammatory cytokine production in human cell lines, indicating a promising avenue for treating inflammatory diseases .

- Cancer Treatment Potential : Research has indicated that carbamate derivatives can inhibit cancer cell proliferation in vitro. A specific study highlighted the effectiveness of these compounds against glioblastoma cells, suggesting their potential as therapeutic agents in oncology .

- Pharmacokinetics and Bioavailability : Studies assessing the permeability of related compounds through Caco-2 cell lines demonstrate favorable absorption characteristics for oral administration, which is crucial for therapeutic applications .

Q & A

Q. What are the standard synthetic routes for preparing cis-tert-Butyl (3-carbamoylcyclohexyl)carbamate, and how can reaction conditions be optimized?

The synthesis of tert-butyl carbamate derivatives typically involves carbamate protection of amines using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base. For example, in related syntheses (e.g., tert-butyl ((1-amino-4-methoxycyclohexyl)methyl)carbamate), the amine group is reacted with Boc anhydride under conditions optimized for yield and stereochemical control . Key parameters include solvent choice (e.g., THF or dichloromethane), temperature (0–25°C), and reaction time (4–24 hours). Purification often employs column chromatography or crystallization. For cis-isomer specificity, steric and electronic factors during cyclohexyl ring functionalization must be carefully managed.

Q. How should researchers characterize the purity and structural integrity of cis-tert-Butyl (3-carbamoylcyclohexyl)carbamate?

Characterization requires a combination of analytical techniques:

- NMR Spectroscopy : Confirm the cis configuration via coupling constants (e.g., for cyclohexyl protons) and carbamate/amide proton signals.

- HPLC/MS : Assess purity (>95%) and molecular weight verification.

- FT-IR : Identify carbamate C=O stretches (~1680–1720 cm) and amide N-H stretches (~3300 cm).

Safety data sheets for analogous compounds (e.g., tert-butyl (4-chlorophenethyl)carbamate) emphasize handling in ventilated areas and using PPE during analysis .

Q. What are the recommended storage conditions to ensure compound stability?

Store under inert atmosphere (argon or nitrogen) at 2–8°C to prevent hydrolysis of the carbamate group. Avoid exposure to moisture, strong acids/bases, and UV light, as these can degrade the tert-butyl protecting group or the amide moiety .

Advanced Research Questions

Q. How can stereochemical control be achieved during the synthesis of cis-tert-Butyl (3-carbamoylcyclohexyl)carbamate, and what analytical methods validate configuration?

Stereochemical control relies on:

- Chiral Auxiliaries or Catalysts : Use of enantioselective catalysts (e.g., palladium complexes) to direct cyclohexyl ring functionalization .

- Diastereomeric Resolution : Chromatographic separation of cis/trans isomers using chiral stationary phases.

Validation methods include: - X-ray Crystallography : Definitive confirmation of the cis configuration.

- NOESY NMR : Cross-peaks between axial protons on the cyclohexyl ring and the tert-butyl group .

Q. What strategies are employed to study the biological activity of cis-tert-Butyl (3-carbamoylcyclohexyl)carbamate in enzymatic or cellular assays?

- Enzyme Inhibition Assays : Screen against target enzymes (e.g., proteases or kinases) using fluorescence-based or colorimetric methods (e.g., Folin phenol reagent for quantifying protein interactions) .

- Cellular Uptake Studies : Radiolabel the compound or use fluorescent tags to track intracellular localization.

- Structure-Activity Relationship (SAR) : Modify the carbamoyl or cyclohexyl groups to assess impact on bioactivity .

Q. How does the carbamate group influence reactivity in further chemical transformations?

The tert-butyl carbamate acts as a protecting group for amines, enabling selective functionalization of other sites. For example:

Q. What safety protocols are critical when handling hazardous intermediates during synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.